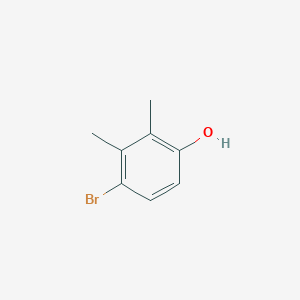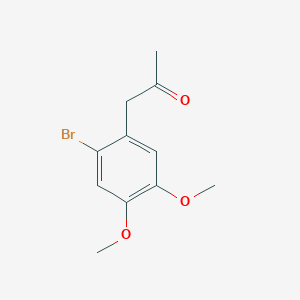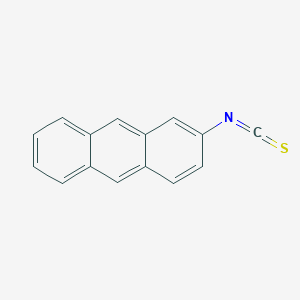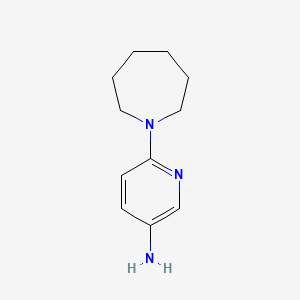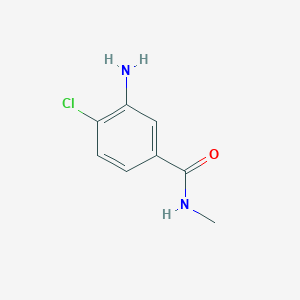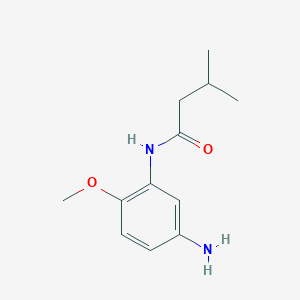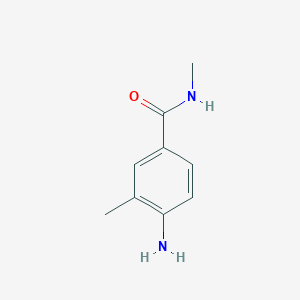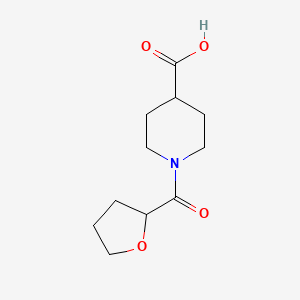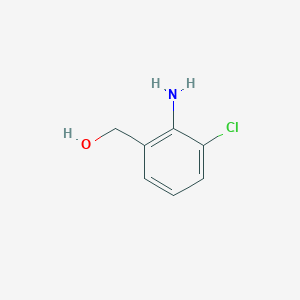
(2-Amino-3-chlorophenyl)methanol
概要
説明
“(2-Amino-3-chlorophenyl)methanol” is a chemical compound with the molecular formula C7H8ClNO .
Molecular Structure Analysis
The molecular structure of “(2-Amino-3-chlorophenyl)methanol” consists of 7 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact mass of the molecule is 157.0294416 g/mol .Physical And Chemical Properties Analysis
“(2-Amino-3-chlorophenyl)methanol” has a molecular weight of 157.6 g/mol . It has a density of 1.3±0.1 g/cm3 and a boiling point of 296.3±25.0 °C at 760 mmHg .科学的研究の応用
Agriculture: Cytokinin Oxidase/Dehydrogenase Inhibition
(2-Amino-3-chlorophenyl)methanol can be utilized as a cytokinin oxidase/dehydrogenase (CKX) inhibitor. CKX inhibitors play a crucial role in agriculture by reducing the degradation of cytokinins in plants. This effect can enhance cytokinin levels and signaling, leading to improved plant growth and yield. The compound’s structure–activity relationship can be studied to develop highly selective and efficient CKX inhibitors, which are valuable for agricultural research and plant tissue culture applications .
Environmental Science: Virus Concentration in Wastewater
In environmental science, particularly in the study of wastewater treatment, ( (2-Amino-3-chlorophenyl)methanol ) can be part of a method for concentrating viruses. This is critical for detecting viruses in wastewater, which is often a time-consuming and costly process. The compound could be involved in the development of simpler, more efficient concentration methods that do not compromise efficacy .
Biotechnology: Plant Tissue Culture
The biotechnological application of ( (2-Amino-3-chlorophenyl)methanol ) includes its use in plant tissue culture. As a CKX inhibitor, it can protect cytokinins from degradation, which is beneficial for promoting shoot regeneration in plant tissue cultures. This application is significant for genetic engineering and cloning of plants .
Chemical Research: Molecular Modeling
This compound can also be used in chemical research, particularly in molecular modeling programs such as Amber, GROMACS, and Pymol. These programs can produce impressive simulation visualizations, and ( (2-Amino-3-chlorophenyl)methanol ) can be studied for its interactions and behavior at the molecular level .
Safety and Hazards
In case of exposure, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
(2-amino-3-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHOYQMBAUMKCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556741 | |
| Record name | (2-Amino-3-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-3-chlorophenyl)methanol | |
CAS RN |
61487-25-0 | |
| Record name | (2-Amino-3-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






